ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate
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Overview
Description
The compound “ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate” is a complex organic molecule that contains several functional groups, including an ester group (benzoate), an amide group (benzamido), and a 1,2,3-triazole ring . These functional groups suggest that the compound could have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through copper-catalyzed click reactions of azides with alkynes . This reaction is widely used to obtain 1,2,3-triazole ring systems .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .Scientific Research Applications
Structural Investigations and Supramolecular Chemistry
Research on compounds structurally related to ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate has focused on understanding their hydrogen-bonded supramolecular structures. For instance, studies on substituted 4-pyrazolylbenzoates reveal how hydrogen bonds contribute to forming chain, sheet, and three-dimensional framework structures in these molecules, which could inform the design of novel materials and molecular assemblies (Portilla et al., 2007).
Biological Activities
Compounds with structural similarities have been explored for their biological activities. A study on N1- and N2-benzyl-3-(3-substituted phenyl) indazole derivatives, including the synthesis of compounds like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, demonstrated their potential as novel thrombin-receptor antagonists, suggesting a pathway for developing new therapeutic agents (郭瓊文, 2006).
Antimicrobial and Anticancer Agents
Further research indicates the synthesis and evaluation of derivatives for antimicrobial and anticancer activities. For example, the synthesis and antiplatelet activity of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been explored, identifying compounds with potential as novel antiplatelet drug candidates (Chen et al., 2008).
Material Science and Chemistry
In material science, the structural and electronic properties of related compounds have been studied using techniques like X-ray crystallography and density functional theory (DFT) calculations. These studies contribute to understanding the molecular basis of properties relevant to materials design and functionalization (Ahmed et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is acetylcholinesterase (AChE) . AChE is a protein that plays a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .
Mode of Action
The compound interacts with AChE, potentially inhibiting its function . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .
Biochemical Pathways
The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This can affect various biochemical pathways, particularly those involved in neurodegenerative diseases like Alzheimer’s disease .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular levels. By inhibiting AChE, the compound can potentially counteract neurodegeneration . This could lead to improvements in cognitive function and other symptoms associated with conditions like Alzheimer’s disease .
Properties
IUPAC Name |
ethyl 4-[[4-(5-methyltriazol-1-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMDWFUSBDPCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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